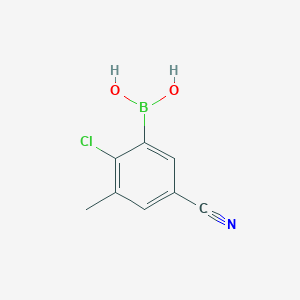
(2-Chloro-5-cyano-3-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-5-cyano-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H7BClNO2. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (2-Chloro-5-cyano-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-cyano-3-methylphenyl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Chloro-5-cyano-3-methylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Oxidation: Can be oxidized using hydrogen peroxide or other oxidizing agents.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
(2-Chloro-5-cyano-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential use in the development of boron-containing drugs and as a tool in biochemical research.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (2-Chloro-5-cyano-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
- (3-Chloro-5-pyridyl)boronic acid
- (2-Chloro-3-cyano-5-methylphenyl)boronic acid
Comparison: (2-Chloro-5-cyano-3-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in coupling reactions. Compared to similar compounds, it offers unique advantages in terms of reaction conditions and product yield .
Eigenschaften
Molekularformel |
C8H7BClNO2 |
|---|---|
Molekulargewicht |
195.41 g/mol |
IUPAC-Name |
(2-chloro-5-cyano-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H7BClNO2/c1-5-2-6(4-11)3-7(8(5)10)9(12)13/h2-3,12-13H,1H3 |
InChI-Schlüssel |
NRVCUHGRHCNOHL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1Cl)C)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15225997.png)
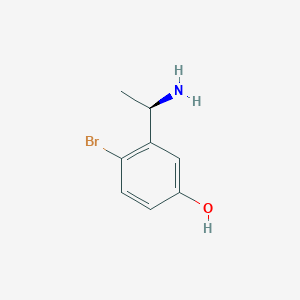
![1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B15226005.png)
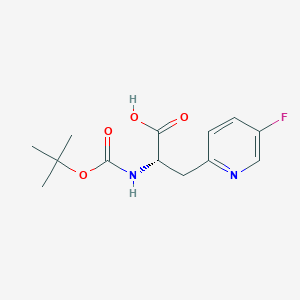
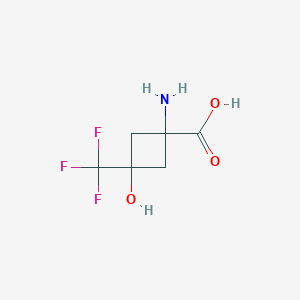
![5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15226033.png)
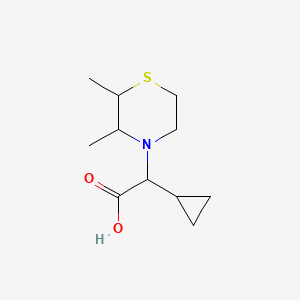
![3-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15226045.png)

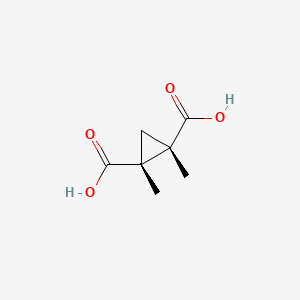
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B15226070.png)


![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile](/img/structure/B15226093.png)
